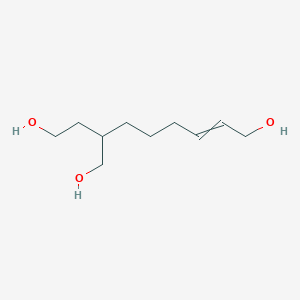
7-(Hydroxymethyl)non-2-ene-1,9-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(Hydroxymethyl)non-2-ene-1,9-diol is an organic compound with the molecular formula C10H20O3. It contains a hydroxymethyl group and a double bond within its structure, making it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Hydroxymethyl)non-2-ene-1,9-diol can be achieved through several synthetic routes. One common method involves the hydroformylation of non-2-ene, followed by reduction and hydroxylation steps. The reaction conditions typically include the use of catalysts such as rhodium complexes and hydrogen gas under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale hydroformylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced catalysts and optimized reaction conditions helps in achieving high yields and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
7-(Hydroxymethyl)non-2-ene-1,9-diol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The double bond can be reduced to form saturated alcohols.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of palladium or platinum catalysts is commonly used.
Substitution: Reagents such as alkyl halides and acid anhydrides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include aldehydes, carboxylic acids, saturated alcohols, ethers, and esters, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
7-(Hydroxymethyl)non-2-ene-1,9-diol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a building block for drug development.
Industry: It is used in the production of specialty chemicals, coatings, and adhesives.
Mechanism of Action
The mechanism of action of 7-(Hydroxymethyl)non-2-ene-1,9-diol involves its interaction with various molecular targets and pathways. The hydroxymethyl group and double bond allow it to participate in a range of chemical reactions, influencing its biological and chemical activities. The specific pathways and targets depend on the context of its application, such as enzyme interactions in biological systems or catalytic processes in industrial applications .
Comparison with Similar Compounds
Similar Compounds
2,2-Bis(hydroxymethyl)propane-1,3-diol:
Neopentyl glycol: A diol with similar structural features, used in the production of polyesters and plasticizers.
Uniqueness
7-(Hydroxymethyl)non-2-ene-1,9-diol is unique due to its combination of a hydroxymethyl group and a double bond, which provides distinct reactivity and versatility in various chemical and industrial applications. Its ability to undergo multiple types of reactions makes it a valuable compound in research and industry .
Properties
CAS No. |
651304-52-8 |
|---|---|
Molecular Formula |
C10H20O3 |
Molecular Weight |
188.26 g/mol |
IUPAC Name |
7-(hydroxymethyl)non-2-ene-1,9-diol |
InChI |
InChI=1S/C10H20O3/c11-7-4-2-1-3-5-10(9-13)6-8-12/h2,4,10-13H,1,3,5-9H2 |
InChI Key |
KOTHVTGSXHFECE-UHFFFAOYSA-N |
Canonical SMILES |
C(CC=CCO)CC(CCO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzo[b]thiophene-3-carboxaldehyde, 2-(3-pyridinyl)-](/img/structure/B12599891.png)
![But-2-enedioic acid--1-{2-[(propan-2-yl)oxy]phenyl}piperazine (2/1)](/img/structure/B12599910.png)
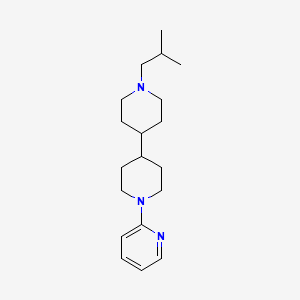
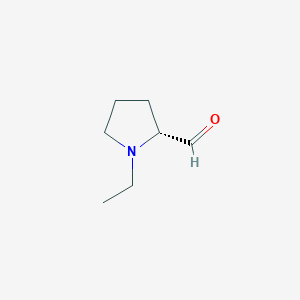



![1,1'-{[2-(3-Phenoxyphenyl)ethene-1,1-diyl]disulfinyl}bis(4-methylbenzene)](/img/structure/B12599958.png)
![Benzenamine, 2,4-dichloro-N-[[2-(phenylthio)phenyl]methylene]-](/img/structure/B12599962.png)
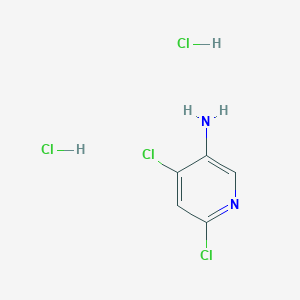
![2-{[5-(1H-benzimidazol-6-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B12599977.png)
![[(1,3,5-Trimethyl-4-oxocyclohexa-2,5-dien-1-yl)oxy]acetaldehyde](/img/structure/B12599983.png)
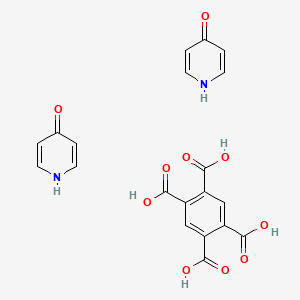
![Cyclohexanone, 2-[(1R)-1-(2-chlorophenyl)-2-nitroethyl]-, (2S)-](/img/structure/B12599999.png)
